Octopaminium Is the Only Naturally Occurring Amine That Fully and Selectively Activates β₃-Adrenoceptors: Head-to-Head vs. Tyramine, Dopamine, and Synephrine
In a systematic comparative study across five mammalian species, octopamine (present as octopaminium at assay pH) was the only naturally occurring biogenic amine capable of fully stimulating lipolysis in white fat cells from rat, hamster, and dog—species in which selective β₃-adrenoceptor (β₃-AR) agonists act as full lipolytic agents. By contrast, tyramine, dopamine, and β-phenylethylamine were entirely inefficient, while synephrine and phenylethanolamine produced only partial lipolytic responses that were blocked by β₁- and β₂-selective antagonists [1]. In Chinese hamster ovary (CHO) cells expressing human β₃-ARs, octopamine displaced [¹²⁵I]ICYP binding with only 2-fold lower affinity than noradrenaline, whereas its affinity at human β₁- and β₂-ARs was approximately 200-fold lower than noradrenaline, confirming a β₃-preferential binding profile [1]. Competitive antagonism of octopamine-stimulated lipolysis in rat adipocytes yielded antagonist pA₂ values of 7.77 (bupranolol, non-selective), 6.48 (SR 59230A, β₃-selective), 6.30 (ICI 118,551, β₂-selective), and 4.71 (CGP 20712A, β₁-selective), an antagonist rank-order potency profile indistinguishable from that of the reference β₃-agonist CL 316,243 [1].
| Evidence Dimension | Full lipolytic efficacy in white adipocytes (species-dependent β₃-AR model) |
|---|---|
| Target Compound Data | Octopamine (octopaminium): full lipolytic stimulation in rat, hamster, and dog fat cells; inactive in guinea-pig and human fat cells (β₃-AR-like profile) |
| Comparator Or Baseline | Tyramine, dopamine, β-phenylethylamine: inefficient (no significant lipolysis). Synephrine: partial lipolysis, blocked by β₁/β₂-antagonists. Noradrenaline: stimulates all β-AR subtypes non-selectively. |
| Quantified Difference | Octopamine is the only endogenous amine with β₃-AR-selective full agonist profile. Octopamine affinity at human β₃-AR: ~2-fold lower than noradrenaline; at human β₁/β₂-AR: ~200-fold lower than noradrenaline. |
| Conditions | Isolated white adipocytes from rat, hamster, dog, guinea-pig, and human; CHO cells expressing human β₁-, β₂-, β₃-ARs; radioligand displacement with [¹²⁵I]ICYP and [³H]CGP 12,177; lipolysis measured as glycerol release. |
Why This Matters
For researchers studying β₃-adrenoceptor biology or screening for β₃-selective modulators, octopaminium provides a unique endogenous chemical probe that cannot be functionally replaced by tyramine, synephrine, or other phenolamines.
- [1] Carpéné C, Galitzky J, Fontana E, Atgié C, Lafontan M, Berlan M. Selective activation of β₃-adrenoceptors by octopamine: comparative studies in mammalian fat cells. Naunyn-Schmiedeberg's Arch Pharmacol. 1999;359(4):310-321. doi:10.1007/PL00005357 View Source
